molecular formula C10H16ClN3O2 B2856886 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride CAS No. 2355385-22-5

3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride

Cat. No.: B2856886
CAS No.: 2355385-22-5
M. Wt: 245.71
InChI Key: KBZPEXBEAJLSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride is a chemical compound with the molecular formula C10H15N3O2·HCl It is a derivative of piperidine and pyrimidine, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyrimidine-2,4-dione with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione
  • 1-Piperidin-3-ylpyrimidine-2,4-dione
  • 3-Methylpyrimidine-2,4-dione

Uniqueness

3-Methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride is unique due to its specific structural features and the presence of both piperidine and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2355385-22-5

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.71

IUPAC Name

3-methyl-1-piperidin-3-ylpyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C10H15N3O2.ClH/c1-12-9(14)4-6-13(10(12)15)8-3-2-5-11-7-8;/h4,6,8,11H,2-3,5,7H2,1H3;1H

InChI Key

KBZPEXBEAJLSEH-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CN(C1=O)C2CCCNC2.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.